Lysophosphatidic acid
Overview
Description
Lysophosphatidic acid (LPA) is a biologically active phospholipid that plays a significant role in various physiological processes. It is known for its hormone-like and growth-factor-like activities, influencing cell proliferation, migration, and survival. LPA operates through specific G-protein-coupled receptors, which initiate multiple signal transduction pathways, including those involving small GTPases like Ras, Rho, and Rac. These pathways contribute to diverse biological actions such as wound healing, brain development, vascular remodeling, and tumor progression .
Synthesis Analysis
LPA is synthesized in the body through several mechanisms. One of the primary sources of LPA is activated platelets, which release LPA into the serum during blood clotting. The enzyme autotaxin, an exo-phosphodiesterase, has been identified as a key player in the generation of LPA from its precursors. Additionally, exogenous phospholipases D can produce LPA, which may contribute to their biological effects .
Molecular Structure Analysis
The molecular structure of LPA consists of a glycerol backbone with a single fatty acid chain and a phosphate group as the polar head. The fatty acid chain can vary in length and saturation, which influences LPA's biological activity. Studies have shown that the acyl-chain length is a major determinant of LPA's mitogenic potency, with longer chains generally being more potent .
Chemical Reactions Analysis
LPA interacts with its receptors on the cell surface to trigger a cascade of chemical reactions within the cell. These reactions include the hydrolysis of phosphoinositides and the mobilization of calcium ions from intracellular stores. LPA's action is specific, and it does not cause membrane leakiness like some other lysophospholipids. The biological responses to LPA are mediated through its binding to G-protein-coupled receptors, which then activate downstream signaling pathways .
Physical and Chemical Properties Analysis
LPA is a water-soluble phospholipid that is present in mammalian serum bound to albumin. It has a potent Ca2+-mobilizing action on fibroblasts and other cell types, with effects observable at very low concentrations. The physical and chemical properties of LPA, such as its solubility and interaction with calcium ions, are crucial for its biological functions. The presence of LPA in human saliva and its involvement in cellular growth and calcium signaling in cells of the mouth, pharynx, and esophagus suggest its role in wound healing in the upper digestive organs .
Scientific Research Applications
Cellular Signaling and Receptor Interaction Lysophosphatidic acid (LPA) is known for activating specific G protein-coupled receptors, leading to multiple cellular responses. This includes the activation of various cellular pathways like Ras signalling, cytoskeletal remodelling, and membrane depolarization. Recent research has identified distinct LPA receptors and their role in different cellular processes (Moolenaar, Kranenburg, Postma, & Zondag, 1997).
Involvement in Developmental Processes LPA signaling impacts several aspects of organismal development. It affects fertility, reproduction, nervous system formation, and vasculature development. This underscores the importance of LPA in physiological processes and potential pathological roles (Sheng, Yung, Chen, & Chun, 2015).
Role in Cancer Progression and Tumor Formation LPA induces cell proliferation, survival, and migration, which are crucial for tumor formation and metastasis. The ATX–LPA signaling axis is particularly significant in breast cancer development and progression (Panupinthu, Lee, & Mills, 2010).
Influence on the Nervous System LPA and its receptors play a significant role in both the development and pathology of the nervous system. They are involved in processes such as neuropathic pain, neurodegenerative diseases, and other nervous system disorders (Geraldo et al., 2021).
Potential as a Diagnostic and Therapeutic Target The diverse signaling pathways and effects of LPA in various diseases, including cardiovascular disease, fibrosis, and cancer, highlight its potential as a target for drug development and therapeutic interventions (Stoddard & Chun, 2015).
Role in Atherosclerotic Diseases LPA's actions on blood cells and cells in the vessel wall make it a key player in atherosclerotic and atherothrombotic processes. It demonstrates thrombogenic and atherogenic actions, suggesting its potential as a pharmacological target in related diseases (Schober & Siess, 2012).
Safety And Hazards
properties
IUPAC Name |
[(2R)-2-hydroxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26)/b10-9-/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGQSWVCFNIUNZ-GDCKJWNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10425008 | |
Record name | 1-Oleoyl-sn-glycerol 3-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oleoyl Lysophosphatidic Acid | |
CAS RN |
65528-98-5 | |
Record name | 1-Oleoyl-sn-glycerol 3-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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